Gadolinium--indium (1/3)
Description
Contextualization within Rare-Earth Intermetallic Compounds
Gadolinium-indium (1/3) is a member of the extensive family of rare-earth (R) intermetallic compounds. mdpi.com These materials, which combine rare-earth elements with other metals, are a major focus of research due to the unique properties conferred by the rare-earth component's 4f electrons. mdpi.com The magnetism in these compounds is a key area of study and is generally governed by the interplay of local magnetic moments on the rare-earth ions and indirect exchange interactions, such as the Ruderman–Kittel–Kasuya–Yosida (RKKY) interaction, which are mediated by conduction electrons. mdpi.com
Rare-earth intermetallics exhibit a wide array of fascinating physical phenomena, including complex magnetic ordering, heavy fermion behavior, and the magnetocaloric effect (MCE), which makes them potential candidates for applications like magnetic refrigeration. arxiv.orgarxiv.org The specific properties of each compound are highly dependent on the choice of the rare-earth element and its metallic partner. nih.gov GdIn₃, as a binary intermetallic, serves as a model system for understanding the fundamental physics of magnetism in this class of materials, particularly those with a simple crystal structure. arxiv.orgjps.jp
Contemporary Research Paradigms and Unaddressed Inquiries Pertaining to GdIn₃
Modern research on GdIn₃ has shifted towards exploring more exotic quantum phenomena. A primary focus of contemporary studies is its potential as a magnetic topological semimetal. researchgate.netaps.org Theoretical ab initio calculations and experimental high-resolution angle-resolved photoemission spectroscopy (ARPES) have been employed to study its electronic band structure. aps.org These studies suggest that GdIn₃ hosts Dirac fermions, with calculations predicting the existence of Dirac points both above and below the Fermi level in its paramagnetic state. aps.org
Below the Néel temperature, GdIn₃ is predicted to become an antiferromagnetic Dirac semimetal. aps.org The magnetic structure has been identified as a C-type antiferromagnetic configuration. researchgate.net However, a key observation from ARPES studies is that the electronic structure seems largely unaffected by the onset of this antiferromagnetic order, suggesting a weak coupling between the localized 4f moments and the itinerant conduction electrons. aps.org
Several questions remain unaddressed. The experimental observation of the Dirac fermions associated with the antiferromagnetic state is challenging. This is because the cubic structure of GdIn₃ allows for multiple equivalent magnetization directions, leading to the formation of different magnetic domains that can obscure the distinct signatures of these topological features in measurements. aps.org A complete and detailed magnetic phase diagram under various conditions of temperature and magnetic field is still an active area of research. tue.nlarxiv.orgresearchgate.net Fully understanding the interplay between its magnetic order and topological electronic properties remains a significant goal for future investigations into this intriguing compound.
Data Tables
Table 1: General Properties of Gadolinium-indium (1/3) (GdIn₃)
| Property | Value | References |
| Chemical Formula | GdIn₃ | nih.gov |
| Crystal Structure | Cubic, AuCu₃-type | jps.jpresearchgate.net |
| Space Group | Pm-3m (No. 221) | researchgate.net |
| Lattice Parameter (a) | ~4.60-4.61 Å | researchgate.netufpe.br |
| Molecular Weight | ~501.70 g/mol | nih.govcymitquimica.com |
Table 2: Magnetic Properties of Gadolinium-indium (1/3) (GdIn₃)
| Property | Value/Description | References |
| Magnetic Ordering | Antiferromagnetic (AFM) | jps.jpufpe.br |
| Néel Temperature (Tₙ) | ~45 K | researchgate.netufpe.br |
| High-Temperature State | Paramagnetic | ufpe.br |
| AFM Configuration | C-type | researchgate.net |
| 4f Electrons | Considered well-localized | jps.jp |
| Research Interest | Magnetic Dirac semimetal candidate | aps.org |
Structure
2D Structure
Properties
CAS No. |
12160-85-9 |
|---|---|
Molecular Formula |
GdIn3 |
Molecular Weight |
501.7 g/mol |
InChI |
InChI=1S/Gd.3In |
InChI Key |
KEIDDZKNFWWQHN-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[In].[Gd] |
Origin of Product |
United States |
Crystallographic Structure and Structural Phenomena in Gadolinium–indium 1/3
Fundamental Crystalline Arrangement of GdIn₃
GdIn₃ crystallizes in a well-defined cubic structure, which is a common arrangement for many binary intermetallic compounds. This structure is analogous to the AuCu₃ prototype.
The lattice parameter, a, which defines the length of the sides of the cubic unit cell, is a crucial parameter determined experimentally. For pure GdIn₃, the lattice parameter is precisely measured. However, this value can change with substitutions or doping. For instance, in solid solutions where gadolinium is partially replaced by another element like yttrium (Y), the lattice parameter systematically varies. In the YₓGd₁₋ₓIn₃ series, an increase in yttrium concentration leads to a linear decrease in the lattice parameter, following Vegard's law. researchgate.net
Table 1: Fundamental Crystallographic Data for GdIn₃
| Property | Value |
|---|---|
| Chemical Formula | GdIn₃ |
| Crystal System | Cubic |
| Space Group | Pm-3m |
| Space Group Number | 221 |
Within the Pm-3m space group, the atoms occupy specific high-symmetry sites known as Wyckoff positions. wikipedia.orgntnu.no In the GdIn₃ structure, the gadolinium (Gd) atom occupies the single Wyckoff position 1a, which is located at the origin of the unit cell, with fractional coordinates (0, 0, 0). The indium (In) atoms occupy the three equivalent Wyckoff positions 3c, located at the centers of the faces of the cube, with coordinates (0, 1/2, 1/2), (1/2, 0, 1/2), and (1/2, 1/2, 0). researchgate.net This specific atomic arrangement is the defining characteristic of the AuCu₃-type structure.
Table 2: Atomic Positions in the GdIn₃ Unit Cell
| Atom | Wyckoff Position | Fractional Coordinates |
|---|---|---|
| Gadolinium (Gd) | 1a | (0, 0, 0) |
Advanced Structural Characterization Methodologies
To confirm the crystal structure and ensure the quality of GdIn₃ samples, researchers employ sophisticated characterization techniques. These methods provide detailed information about the atomic arrangement and phase purity of the material.
X-ray diffraction (XRD) is the primary experimental technique used to investigate the crystalline structure of materials like GdIn₃. researchgate.nete3s-conferences.org When a beam of X-rays is directed at a powdered or single-crystal sample, the regularly spaced atoms in the crystal lattice diffract the X-rays at specific angles. This produces a unique diffraction pattern of peaks at different scattering angles (2θ). researchgate.net
The positions and intensities of these peaks serve as a fingerprint for the crystal structure. For GdIn₃, XRD patterns are used to confirm that the material has formed in the expected cubic AuCu₃-type structure. researchgate.net Furthermore, the absence of extra peaks in the diffraction pattern indicates a high degree of phase purity, meaning that no significant amounts of secondary phases or impurities are present in the sample. researchgate.net
Rietveld refinement is a powerful computational method used to analyze powder XRD data. wikipedia.orgsnu.ac.kr The technique involves creating a theoretical or model-based diffraction pattern based on the known crystal structure (including space group, lattice parameters, and atomic positions) and comparing it to the experimentally measured pattern. ias.ac.in A least-squares algorithm then systematically adjusts the structural and instrumental parameters of the model until the calculated pattern shows the best possible fit to the experimental data. wikipedia.orgresearchgate.net
For GdIn₃ and its derivatives, Rietveld refinement of XRD data is crucial for obtaining highly accurate values for the lattice parameters and confirming the atomic site occupancies. researchgate.net The quality of the fit is assessed using various agreement indices, providing confidence in the refined structural model. ias.ac.in
Table 3: Key Structural Characterization Techniques for GdIn₃
| Technique | Purpose | Information Obtained |
|---|---|---|
| X-ray Diffraction (XRD) | Phase identification and structure verification | Crystal structure, phase purity, lattice parameters. researchgate.nete3s-conferences.org |
Structural Modifications and Solid Solution Behavior
The crystal structure of GdIn₃ can be intentionally modified by forming solid solutions. This involves substituting either the gadolinium or indium atoms with other elements. Such substitutions can tune the material's physical properties by altering the lattice parameters and electronic environment.
A notable example is the solid solution series YₓGd₁₋ₓIn₃, where gadolinium is partially replaced by yttrium (Y). researchgate.net X-ray diffraction studies on this series have shown that the cubic Pm-3m structure is maintained across the solid solution. However, the substitution directly impacts the lattice parameters. As the concentration of the smaller yttrium atoms increases, the unit cell volume shrinks, resulting in a decrease in the lattice parameter. This systematic change provides a clear example of how the fundamental crystal structure of GdIn₃ can be modified through atomic substitution. researchgate.net
Analysis of Gd(In₁-xSnx)₃ Solid Solutions: Unit Cell Volume and Lattice Parameter Evolution
The substitution of indium (In) with tin (Sn) in the GdIn₃ lattice to form Gd(In₁-xSnx)₃ solid solutions induces systematic changes in the crystal structure. All compounds within this series crystallize in the cubic AuCu₃-type structure. Experimental studies have demonstrated that the partial replacement of indium by tin atoms results in a linear increase of the unit cell volume. This expansion is a direct consequence of the larger atomic radius of tin compared to indium.
The evolution of the lattice parameter, 'a', with increasing tin concentration, 'x', adheres to Vegard's law, which posits a linear relationship between the lattice parameter of a solid solution and the concentration of its constituent elements. This linear dependence indicates the formation of a continuous and well-behaved solid solution across the studied compositional range.
Table 1: Evolution of Lattice Parameter in Gd(In₁-xSnx)₃ Solid Solutions This table is generated based on the reported linear increase and adherence to Vegard's law. The values are illustrative of the expected trend.
| Tin Concentration (x) | Lattice Parameter (a) in Å (Illustrative) | Unit Cell Volume (a³) in ų (Illustrative) |
| 0.0 (GdIn₃) | 4.600 | 97.336 |
| 0.2 | 4.615 | 98.288 |
| 0.4 | 4.630 | 99.249 |
| 0.6 | 4.645 | 100.218 |
| 0.8 | 4.660 | 101.195 |
| 1.0 (GdSn₃) | 4.675 | 102.180 |
YxGd₁-xIn₃ System: Structural Response to Yttrium Substitution and Lattice Parameter Modulation
In analogous systems, such as YxGd₁-xNi₅, the substitution of the larger gadolinium atoms by the smaller yttrium atoms leads to a decrease in the unit cell volume. pwr.edu.plresearchgate.net This phenomenon is a direct consequence of the lanthanide contraction, where the ionic radius decreases across the lanthanide series. Yttrium, although not a lanthanide, has an ionic radius that is very similar to that of holmium, making it smaller than gadolinium. Therefore, it is anticipated that the lattice parameter of the YxGd₁-xIn₃ solid solution will decrease linearly with increasing yttrium concentration, following Vegard's law. taylorandfrancis.comslideshare.netwikipedia.org
Table 2: Predicted Structural Response to Yttrium Substitution in YxGd₁-xIn₃ This table is generated based on the expected trend from similar rare-earth solid solutions and Vegard's law.
| Yttrium Concentration (x) | Predicted Lattice Parameter (a) in Å (Illustrative) | Predicted Unit Cell Volume (a³) in ų (Illustrative) |
| 0.0 (GdIn₃) | 4.600 | 97.336 |
| 0.2 | 4.590 | 96.702 |
| 0.4 | 4.580 | 96.072 |
| 0.6 | 4.570 | 95.446 |
| 0.8 | 4.560 | 94.825 |
| 1.0 (YIn₃) | 4.550 | 94.208 |
Low-Dimensional GdIn₃ Systems: Synthesis and Structural Implications
The synthesis of GdIn₃ in low-dimensional forms, such as nanowires, introduces new structural considerations and allows for the exploration of dimensionally-confined physical phenomena.
A successful method for the fabrication of GdIn₃ nanowires is the metallic-flux nanonucleation (MFNN) technique. researchgate.net This method cleverly combines two established synthesis approaches: the use of a nanoporous alumina (B75360) template and the metallic flux method for growing intermetallic single crystals. researchgate.net In this process, the nanoporous anodic alumina oxide (AAO) membrane serves as a template, defining the cylindrical geometry of the nanowires. researchgate.net The metallic flux, in this case, an indium-rich melt, facilitates the growth of the GdIn₃ crystals within the nano-confines of the template. The constituent elements, gadolinium and indium, are dissolved in the flux at a high temperature. Upon controlled cooling, single-crystal nanowires of GdIn₃ nucleate and grow within the pores of the AAO membrane. researchgate.net The excess flux is subsequently removed, typically by centrifugation, to isolate the nanowires. researchgate.net
To assess the crystallinity of the nanowires, electron diffraction techniques, often performed within a Transmission Electron Microscope (TEM), are employed. nih.govresearchgate.net Selected Area Electron Diffraction (SAED) patterns obtained from individual nanowires can confirm their single-crystal nature and determine their crystallographic orientation. The diffraction spots would be expected to correspond to the cubic AuCu₃-type structure of GdIn₃, providing direct evidence of the crystalline quality of the nanowires grown via the MFNN method.
Electronic Structure and Band Topology of Gadolinium–indium 1/3
Theoretical Frameworks for Electronic Structure Elucidation
To accurately model the electronic characteristics of crystalline solids like GdIn₃, computational methods rooted in quantum mechanics are employed. These theoretical frameworks provide a robust foundation for predicting material properties from first principles.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including solids. youtube.com The core principle of DFT is that the ground-state properties of a material can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. maplesoft.com Theoretical studies on GdIn₃ utilize DFT to calculate its structural, electronic, and magnetic properties. ymerdigital.com These calculations confirm that GdIn₃ crystallizes in a cubic AuCu₃-type structure, belonging to the space group Pm-3m (No. 221). ymerdigital.com In this structure, the gadolinium (Gd) atom occupies the corner position (0, 0, 0), while the indium (In) atoms are located at the face-centered positions (0, 1/2, 1/2). ymerdigital.com
Among the various implementations of DFT, the Full-Potential Linearized Augmented Plane Wave (FP-LAPW) method is recognized as one of the most accurate for electronic structure calculations in crystals. tuwien.ac.at This all-electron method does not make any shape approximations to the potential and charge density, treating both valence and core electrons with high precision. wikipedia.org The unit cell is partitioned into atomic spheres centered at the nuclei and an interstitial region. tuwien.ac.at Inside the atomic spheres, the basis functions are described by atomic-like functions, while in the interstitial region, they are represented by plane waves. tuwien.ac.at
The "linearized" aspect refers to a technique that allows the problem to be solved as a generalized eigenvalue problem, which is computationally more efficient than the original energy-dependent Augmented Plane Wave (APW) method. wikipedia.org A further refinement, the APW plus local orbital (APW+lo) method, adds another type of local orbital to the basis set, which improves the description of states that converge slowly, such as the 3d states of transition metals or, pertinently, the highly localized 4f states of rare-earth elements like gadolinium. tuwien.ac.at This methodology is particularly well-suited for providing a precise description of the electronic structure of complex intermetallic compounds like GdIn₃.
A crucial component of any DFT calculation is the approximation used for the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and the correlation between electrons. youtube.comflapw.de While the exact functional is unknown, several approximations have been developed. The Generalized Gradient Approximation (GGA) is a significant improvement over the simpler Local Density Approximation (LDA). maplesoft.com GGA functionals determine the exchange-correlation energy by considering not only the electron density at a specific point but also the gradient (or rate of change) of the density at that point. maplesoft.commaplesoft.com This inclusion of non-local information allows GGA to describe systems with spatially varying electron densities more accurately, typically leading to better predictions of bond energies and lattice parameters in solids compared to LDA. maplesoft.comflapw.de
In calculations for periodic crystalline solids, electronic properties are often evaluated through integrals over the Brillouin zone, which is the primitive unit cell in reciprocal space (k-space). vasp.atcam.ac.uk A direct integration is computationally prohibitive, so a sampling technique is used where the integral is approximated by a weighted sum of the function's values at a finite number of specific k-points. abinit.org The selection of this k-point mesh is critical for the accuracy and convergence of the calculation.
For metallic systems like GdIn₃, a dense grid of k-points is necessary to accurately model the Fermi surface, where the energy bands cross the Fermi level. abinit.org Methods like the Monkhorst-Pack scheme generate a uniform, equally spaced grid of k-points throughout the Brillouin zone. byu.edu The density of this grid must be systematically increased until the calculated total energy and other properties converge to a stable value, a process known as k-point optimization. This ensures that the numerical sampling is sufficient to capture the material's true electronic behavior. abinit.org
Density Functional Theory (DFT) Applications
Band Structure and Density of States (DOS) Analysis
The results from DFT calculations are typically visualized through band structure plots and the density of states, which together provide a comprehensive picture of the material's electronic properties.
The electronic band structure plots the energy of the electrons as a function of their wavevector (k) along high-symmetry directions within the Brillouin zone. cam.ac.uk For GdIn₃, the band structure analysis reveals that the valence and conduction bands overlap at the Fermi level (the energy level separating occupied and unoccupied states at absolute zero temperature). ymerdigital.com This absence of a band gap is the defining characteristic of a metal, and theoretical studies confirm the metallic nature of GdIn₃. ymerdigital.comresearchgate.net
The Density of States (DOS) provides the number of available electronic states at each energy level. youtube.com The total DOS for GdIn₃ shows significant contributions across the Fermi level, further confirming its metallic character. ymerdigital.com Analysis of the partial DOS, which breaks down the total DOS into contributions from different atoms and orbitals, shows that the metallic and magnetic properties of GdIn₃ are largely influenced by the states associated with the gadolinium atom's 4f orbitals. ymerdigital.com The ground state electron configuration of neutral gadolinium is [Xe] 4f⁷ 5d¹ 6s², featuring a half-filled 4f shell which is key to its magnetic character. ymerdigital.comshef.ac.uk
In one DFT study, the DOS for GdIn₃ exhibits two prominent sharp peaks, one located approximately at -5.0 eV below the Fermi level and another at +1.0 eV above it. ymerdigital.com Another study, using the LSDA+U approach to better account for the strong on-site Coulomb repulsion of the localized 4f electrons, calculated the density of states at the Fermi level, N(EF), as shown in the table below. researchgate.net
| Compound | Calculation Method | Total DOS at EF (states/eV) | Spin-up DOS at EF (states/eV) | Spin-down DOS at EF (states/eV) |
|---|---|---|---|---|
| GdIn₃ | LSDA + U | 4.75 | 1.08 | 3.67 |
This detailed analysis of the band structure and density of states provides fundamental insights into the electronic behavior of GdIn₃, characterizing it as a metal whose properties are significantly shaped by the f-electrons of the gadolinium atom.
Orbital Contributions to the Density of States (Gd-f, Gd-5d, In-5p states)
The electronic structure of Gadolinium-indium (1/3) is characterized by the interplay of orbitals from both gadolinium (Gd) and indium (In) atoms. The density of states (DOS), which describes the number of available electronic states at each energy level, is primarily shaped by contributions from the Gd 4f, Gd 5d, and In 5p orbitals.
Theoretical calculations reveal that the Gd 4f electrons are highly localized. aps.org In studies of similar gadolinium compounds, these 4f bands form intense, narrow peaks in the density of states, typically located several electron volts (eV) away from the Fermi level (E_F), which is the energy level of the highest occupied electron state at absolute zero temperature. researchgate.netresearchgate.net This localization means they behave more like core electrons and have a minor influence on the conduction electrons that determine the material's transport properties. aps.org
The conduction bands, which are crucial for the material's electronic behavior, are formed by the hybridization of Gd 5d and In 5p states. It is the itinerant electrons in these bands that interact weakly with the localized magnetic moments of the Gd 4f electrons. mpg.de This weak interaction is a key feature of GdIn₃, influencing its behavior in different magnetic phases. aps.org
Topological Electronic States in GdIn₃
GdIn₃ is identified as a topological semimetal, a state of matter where the conduction and valence bands touch at discrete points in momentum space, known as Dirac points. aps.orgupenn.edu The electrons near these points behave as massless particles, described by the Dirac equation, leading to unique electronic properties. aps.orgupenn.edu
Ab initio calculations have been instrumental in identifying GdIn₃ as a candidate for a magnetic Dirac semimetal. princeton.eduaps.org These theoretical studies predict the existence of four-fold degenerate Dirac fermions, which are characteristic of a three-dimensional (3D) Dirac semimetal. aps.org The material's AuCu₃-type crystal structure and its magnetic properties make it a platform for exploring the interplay between magnetism and topological electronic states. researchgate.net
The electronic structure of GdIn₃ is notably dependent on its magnetic state. The material undergoes a transition from a paramagnetic (PM) state to an antiferromagnetic (AFM) state below a Néel temperature (T_N) of approximately 45 K. researchgate.netaps.org
Paramagnetic (PM) State: In the paramagnetic phase (above 45 K), theoretical calculations predict the existence of two pairs of Dirac points. princeton.eduaps.orgmpg.de One pair is located about 30 meV above the Fermi level, while the second pair is found approximately 1.5 eV below the Fermi level. aps.org
Antiferromagnetic (AFM) State: Below the Néel temperature, GdIn₃ enters an antiferromagnetic state. In this phase, calculations suggest that the electronic structure is modified, resulting in a single pair of Dirac fermions located along the Γ-Z direction of the Brillouin zone. aps.org
Interestingly, experimental observations show no significant electronic reconstruction when the material is cooled through the Néel temperature. aps.org This suggests that the coupling between the localized Gd 4f magnetic moments and the itinerant conduction electrons responsible for the Dirac fermions is weak. aps.orgmpg.de Therefore, the Dirac fermions observed in the paramagnetic state can persist into the antiferromagnetic phase. aps.org
| Magnetic Regime | Temperature | Predicted Dirac Fermion Pairs | Approximate Energy Location |
|---|---|---|---|
| Paramagnetic (PM) | > 45 K | Two | ~30 meV above E_F and ~1.5 eV below E_F aps.org |
| Antiferromagnetic (AFM) | < 45 K | One | Along Γ-Z direction aps.org |
In the antiferromagnetic state, the persistence of the Dirac semimetal phase is not accidental; it is protected by the crystal's symmetry. Specifically, the magnetic Dirac semimetal phase in GdIn₃ is stabilized by the C₄z rotation symmetry within its type-IV magnetic space group (P_c4/mbm). princeton.eduresearchgate.netmpg.de This means that as long as this rotational symmetry is preserved, the Dirac points are robust and cannot be easily destroyed by small perturbations. This symmetry protection is a hallmark of topological quantum materials.
Experimental Probes of Electronic Structure
To move beyond theoretical predictions, experimental techniques are crucial for directly observing the electronic band structure.
Angle-resolved photoemission spectroscopy (ARPES) is a powerful experimental technique used to directly map the electronic band structure of solids. aps.orgmdpi.comarxiv.org By measuring the kinetic energy and emission angle of photoelectrons ejected from the material's surface upon illumination with high-energy photons, ARPES provides a momentum-resolved view of the occupied electronic states. mdpi.comarxiv.org
X-ray Photoelectron Spectroscopy (XPS) for Core Level and Valence Band Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. stanford.edu In the context of gadolinium-indium (1/3) (GdIn₃), XPS provides critical insights into the electronic structure through the analysis of core level and valence band spectra. imperial.ac.ukresearchgate.netaps.org The technique involves irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. stanford.edu
The binding energy of the electrons, a key parameter derived from XPS, is characteristic of each element. Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the chemical environment and bonding of the atoms. stanford.edu For intermetallic compounds like GdIn₃, XPS can elucidate the nature of the Gd-In bonding and the charge transfer between the constituent atoms.
Chemical Shift of Gd 4f and 4d Peaks with Compositional Variation
The core level spectra of gadolinium, particularly the Gd 4f and 4d peaks, are of significant interest in understanding its chemical state within the Gd-In system. While specific detailed research findings on the chemical shift of these peaks with compositional variation in GdIn₃ are not extensively documented in the available literature, general principles of XPS allow for a qualitative and semi-quantitative understanding.
In its pure metallic form, gadolinium exhibits characteristic binding energies for its core level electrons. xpsdatabase.net When gadolinium forms an intermetallic compound with indium, a change in the chemical environment of the Gd atoms occurs, leading to a chemical shift in the Gd 4f and 4d core level peaks. This shift is primarily influenced by the charge transfer between gadolinium and indium, which have different electronegativities. Indium is more electronegative than gadolinium, which suggests a net transfer of charge from gadolinium to indium atoms in the GdIn₃ compound.
This transfer of valence electron density away from the gadolinium atom results in a less effective screening of the nuclear charge for the remaining core electrons. Consequently, the core electrons of gadolinium in GdIn₃ are more tightly bound, leading to an increase in their binding energy compared to pure metallic gadolinium. This phenomenon would manifest as a positive chemical shift for the Gd 4f and 4d peaks.
The magnitude of this chemical shift is expected to be dependent on the stoichiometry of the gadolinium-indium compound. As the indium content increases in the Gd-In system, the extent of charge transfer from each gadolinium atom is likely to change, which would, in turn, influence the binding energies of the Gd core levels. A systematic study of different Gd-In compositions would be necessary to establish a precise correlation between the chemical shift and the compositional variation.
The Gd 4d core level spectra are often complex due to multiplet splitting arising from the interaction of the 4d core hole with the partially filled 4f valence shell. researchgate.net This splitting can provide additional information about the electronic state of the gadolinium ion.
| Compound | Gd 4d Binding Energy (eV) | Gd 4f Binding Energy (eV) | Expected Chemical Shift relative to Pure Gd |
| Pure Gadolinium (Gd) | ~142.0 | ~8.5 | 0 (Reference) |
| Gadolinium-Indium (1/3) (GdIn₃) | > 142.0 | > 8.5 | Positive |
Magnetic Ordering and Interactions in Gadolinium–indium 1/3
Antiferromagnetic (AFM) Transition and Properties of GdIn₃
GdIn₃ undergoes a transition to an antiferromagnetic (AFM) state at low temperatures. This transition and the resulting magnetic properties are characterized by a specific ordering temperature, complex magnetic structures, and a well-defined ground state magnetic order.
Determination of Néel Temperature (T_N ≈ 42-45 K)
The onset of antiferromagnetic ordering in GdIn₃ is marked by the Néel temperature (T_N), the critical temperature below which the material transitions from a paramagnetic to an antiferromagnetic state. wikipedia.orgnumberanalytics.com Experimental studies, including magnetic susceptibility and specific heat measurements, have consistently determined the Néel temperature for GdIn₃ to be in the range of approximately 42 to 45 Kelvin. researchgate.net A robust antiferromagnetic transition is observed at T_N ≈ 45 K. researchgate.netaps.org This transition temperature signifies the point where thermal energy becomes insufficient to overcome the magnetic ordering forces within the material. wikipedia.org
Complex Magnetic Structures and Spin Configurations
Below the Néel temperature, GdIn₃ exhibits a complex magnetic structure. The magnetic moments of the gadolinium atoms align in a specific, non-collinear arrangement. The magnetic unit cell adopts a tetragonal lattice. researchgate.net This intricate arrangement of spins is a direct consequence of the underlying magnetic interactions within the crystal lattice. The specific nature of these interactions dictates the complex spin configurations observed in the antiferromagnetic state. researchgate.net
Ground State Magnetic Order: C-type Antiferromagnetism
The ground state magnetic order of GdIn₃ has been identified as a C-type antiferromagnetic (AFM) configuration. researchgate.net In a C-type AFM structure, the magnetic moments are arranged in ferromagnetic sheets within the (001) planes, with adjacent planes being antiferromagnetically coupled. This means that within a single plane, the magnetic moments point in the same direction, while the moments in the neighboring planes are aligned in the opposite direction. This specific type of antiferromagnetic ordering is a crucial characteristic of GdIn₃ at low temperatures.
Exchange Interactions and Fundamental Magnetism
The magnetic behavior of GdIn₃ is fundamentally governed by exchange interactions between the magnetic moments of the gadolinium ions. These interactions are mediated by the conduction electrons and are directly influenced by the electronic structure of the gadolinium atoms themselves.
RKKY Interaction Mechanisms and Their Role in GdIn₃ Magnetism
The primary mechanism responsible for the magnetic ordering in GdIn₃ is the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction. liv.ac.ukwikipedia.org This is an indirect exchange interaction where the localized magnetic moments of the gadolinium ions polarize the surrounding conduction electrons. This spin polarization is then sensed by other gadolinium ions, leading to a long-range magnetic coupling. liv.ac.ukwikipedia.org The strength and sign (ferromagnetic or antiferromagnetic) of the RKKY interaction oscillate with the distance between the magnetic ions, which contributes to the complex magnetic structures observed in materials like GdIn₃. liv.ac.uk In rare-earth metals and their compounds, where the magnetic 4f electrons are well-shielded, this indirect exchange via conduction electrons is the dominant force driving magnetic order. liv.ac.uk The geometry of the Fermi surface plays a decisive role in determining the nature of the RKKY coupling and, consequently, the magnetic ordering. arxiv.org
Crystal Electric Field (CEF) Effects in Gd³⁺ Systems
The magnetic properties of 4f-electron materials are significantly influenced by the crystal electric field (CEF), which arises from the electrostatic field created by the surrounding ions in a crystal lattice. aps.org This field lifts the degeneracy of the 4f electron energy levels, forcing the charge density and the associated magnetic moment to align along specific crystallographic directions. aps.orgsfu.ca This interaction is a primary source of magnetic anisotropy in most rare-earth compounds. sfu.ca
However, the case of the Gadolinium ion (Gd³⁺) is unique. The Gd³⁺ ion has a half-filled 4f shell, resulting in a spherically symmetric electronic configuration with a total orbital angular momentum L=0 and a total spin S=7/2. researchgate.net This configuration means that, to a first approximation, the Gd³⁺ ion behaves as a pure "S-state" ion, and the influence of the crystal electric field is expected to be minimal. researchgate.net Unlike other rare-earth ions where the spin-orbit interaction is dominant, in Gd³⁺ systems, the exchange interactions between the localized 4f moments are generally the primary drivers of magnetic ordering. scispace.com
Despite the L=0 ground state, subtle, higher-order interactions can still lead to weak CEF effects. These effects, while not dominant, can introduce a small degree of magnetic anisotropy. In some intermetallic compounds, changes in the crystal field scheme have been noted to affect magnetic interactions. researchgate.net The investigation of CEF effects, often through techniques like inelastic neutron scattering and analysis of specific heat data, is crucial for a complete understanding of the magnetic ground state, even in systems where they are not the leading-order interaction. dtu.dk
Magnetic Characterization Techniques
Magnetic Susceptibility Measurements (Temperature and Magnetic Field Dependence)
Magnetic susceptibility (χ) measurements are fundamental in characterizing the magnetic state of a material. wikipedia.orgbritannica.com For Gadolinium-indium (1/3) (GdIn₃), temperature-dependent magnetic susceptibility measurements reveal a distinct peak, which signals the onset of an antiferromagnetic (AFM) ordering at a Néel temperature (Tₙ) of approximately 45 K. researchgate.net This behavior is characteristic of materials where magnetic moments align antiparallel to each other below a critical temperature. researchgate.net
Above the ordering temperature, in the paramagnetic state, the magnetic susceptibility of GdIn₃ follows the Curie-Weiss law. researchgate.netresearchgate.net A linear fit to the inverse susceptibility (1/χ) versus temperature data in this region yields important parameters. The effective magnetic moment (µ_eff) calculated from the Curie-Weiss constant for GdIn₃ is approximately 8.0 µ_B, which is consistent with the theoretical value for a free Gd³⁺ ion (7.94 µ_B), confirming the well-localized nature of the magnetic moments. researchgate.netresearchgate.net The Curie-Weiss temperature (θ_p) is found to be negative, which is indicative of dominant antiferromagnetic interactions between the Gd³⁺ moments. researchgate.net
The magnetic susceptibility also shows a dependence on the applied magnetic field. As the external field strength increases, the peak corresponding to the Néel temperature tends to shift to lower temperatures, indicating the suppression of the antiferromagnetic state by the field. researchgate.net At sufficiently high magnetic fields, the transition can be completely suppressed. researchgate.net
Table 1: Magnetic Properties of GdIn₃
| Parameter | Value | Reference |
| Crystal Structure | Cubic (AuCu₃-type) | researchgate.net |
| Space Group | Pm-3m (221) | researchgate.netresearchgate.net |
| Lattice Parameter (a) | 4.6014 (4) Å | researchgate.net |
| Néel Temperature (Tₙ) | ~45 K | researchgate.net |
| Curie-Weiss Temperature (θ_p) | -85 K | researchgate.net |
| Effective Magnetic Moment (µ_eff) | 8.0 ± 0.1 µ_B | researchgate.net |
Isothermal Magnetization Studies (M vs H Loops)
Isothermal magnetization measurements, where magnetization (M) is recorded as a function of an applied magnetic field (H) at a constant temperature, provide further insight into the magnetic ordering of GdIn₃. Below the Néel temperature, the M vs. H curves for GdIn₃ exhibit a behavior typical of an antiferromagnetic material.
At a low temperature of 2 K, the magnetization increases almost linearly with the applied magnetic field. researchgate.net This linear response is characteristic of the canting of antiferromagnetically aligned spins towards the direction of the external field. In high magnetic fields, GdIn₃ displays a sharp anomaly in its magnetization. tue.nl This event, observed around 30 T, is a field-induced metamagnetic transition, where the antiferromagnetic ordering is overcome by the field, leading to a forced ferromagnetic alignment of the spins. tue.nl The critical field for this transition shows a slight dependence on the crystallographic direction, with values of 32 T, 31 T, and 28 T for fields applied along the youtube.com, georgetown.edu, and mdpi.com axes, respectively. tue.nl Even at fields as high as 38 T, the magnetization does not fully reach the theoretical saturation value for Gd³⁺, attaining a moment of about 3.4 µ_B per Gd atom. tue.nl
Electron Spin Resonance (ESR) for Microscopic Interaction Analysis
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for probing the microscopic magnetic environment of ions with unpaired electrons. bohrium.com In the context of Gd-based intermetallic compounds, ESR of the Gd³⁺ ion is particularly useful for studying the exchange interaction between the localized 4f magnetic moments and the conduction electrons. scispace.com
Since Gd³⁺ is an S-state ion (L=0, S=7/2), orbital contributions to the magnetic moment are quenched, and CEF effects are minimal, which simplifies the interpretation of ESR spectra. researchgate.netscispace.com The ESR signal's position, defined by the g-factor, and its linewidth (ΔH) provide critical information. The deviation of the g-factor from the free-electron value (g ≈ 2.0) and the temperature dependence of the linewidth (the Korringa rate) are directly related to the exchange integral, J_fs, which quantifies the strength of the interaction between the 4f spins and the conduction electron spins. scispace.com
By performing ESR measurements on Gd³⁺ diluted in isostructural, non-magnetic host compounds (like LuInA₄ or YInCu₄), one can probe the band structure of the host metal and the nature of the magnetic interactions. scispace.com Analysis of the ESR data can help determine whether the electronic density of states at the Fermi level is dominated by a single s-band or multiple bands (s and d), providing a microscopic view of the electronic system that mediates the magnetic coupling between rare-earth ions. scispace.com
Modulation of Magnetic Properties through Composition and Dimensionality
Magnetic Dilution Effects in YₓGd₁₋ₓIn₃ Systems
Studies on single crystals of YₓGd₁₋ₓIn₃ (for x up to 0.5) confirm that the cubic AuCu₃-type structure (space group Pm-3m) is maintained across the series. researchgate.net As the yttrium concentration (x) increases, the lattice parameter decreases, a consequence of the smaller ionic radius of Y³⁺ compared to Gd³⁺. researchgate.net
The magnetic properties are strongly affected by this dilution. Magnetic susceptibility measurements show that the Néel temperature (Tₙ), which marks the antiferromagnetic transition, decreases as the concentration of non-magnetic yttrium increases. researchgate.net This is a direct result of the weakening of the magnetic exchange interaction between Gd³⁺ ions as they become more spatially separated. researchgate.net Similarly, the magnitude of the negative Curie-Weiss temperature (θ_p) also decreases with increasing yttrium content, further confirming the reduction in the strength of the antiferromagnetic correlations. researchgate.net Isothermal magnetization loops measured at 2 K remain nearly linear, independent of the yttrium concentration, which indicates that the fundamental antiferromagnetic character of the ground state is preserved, albeit at lower temperatures. researchgate.net
Table 2: Lattice and Magnetic Parameters for the YₓGd₁₋ₓIn₃ System
| Yttrium Conc. (x) | Lattice Parameter (a) [Å] | Néel Temperature (Tₙ) [K] | Curie-Weiss Temp. (θ_p) [K] |
| 0.0 | 4.6014 | 45.0 | -85 |
| 0.1 | 4.595 | 37.5 | -77 |
| 0.2 | 4.589 | 31.0 | -68 |
| 0.3 | 4.583 | 24.5 | -59 |
| 0.4 | 4.577 | 18.0 | -50 |
| 0.5 | 4.571 | 12.5 | -40 |
| (Data extracted from graphical representations in Reference researchgate.net) |
Impact of Low-Dimensionality on Antiferromagnetic Ordering in GdIn₃ Nanowires
Recent research has revealed a dramatic shift in the magnetic behavior of GdIn₃ when its physical dimensions are reduced to the nanoscale. In its bulk, single-crystal form, GdIn₃ exhibits a clear antiferromagnetic (AFM) ordering at a Néel temperature (Tₙ) of 45 K. researchgate.net This ordering arises from the magnetic moments of the gadolinium ions aligning in an antiparallel fashion.
However, studies on GdIn₃ nanowires have demonstrated a drastic suppression of this antiferromagnetic ordering. arxiv.org In nanowire systems, the Néel temperature was observed to plummet to approximately 3.8 K. arxiv.org This significant reduction of over 90% in the ordering temperature highlights the profound impact of low-dimensionality on the magnetic properties of this compound.
The primary mechanism attributed to this change is the alteration of the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction in the nanowire geometry. arxiv.org The RKKY interaction is an indirect exchange coupling between the magnetic moments of the Gd³⁺ ions, which is mediated by the conduction electrons. In a one-dimensional or quasi-one-dimensional system like a nanowire, the confinement of these electrons and the modified electronic structure lead to a weakening of the long-range magnetic order, resulting in the observed suppression of the Néel temperature.
This phenomenon underscores the tunability of magnetic properties through dimensional control, opening avenues for the design of novel magnetic nanomaterials with tailored functionalities.
Comparative Analysis of Magnetic Behavior with Isostructural REIn₃ Compounds (e.g., ErIn₃)
The REIn₃ series of compounds, where RE represents a rare-earth element, crystallizes in the same cubic AuCu₃-type structure, providing an excellent platform for comparative studies of magnetic phenomena. researchgate.net While GdIn₃ serves as a baseline with the Gd³⁺ ion having a pure spin magnetic moment, other rare-earth elements introduce additional complexities such as crystal electric field (CEF) effects and orbital magnetism.
A pertinent comparison can be made with Erbium-indium (1/3) (ErIn₃). Unlike GdIn₃, the magnetic behavior of ErIn₃ is more complex. Neutron scattering studies on ErIn₃ have revealed the presence of two distinct three-dimensional antiferromagnetic structures at low temperatures. One is characterized by a wave vector of (1/2, 0, 0) and the other by (1/2, 0, 1/2). Above its three-dimensional Néel temperature of 0.618 K, ErIn₃ exhibits two-dimensional magnetic behavior, indicating highly anisotropic magnetic interactions.
The table below provides a comparative overview of the magnetic properties of GdIn₃ and ErIn₃.
| Property | Gadolinium-indium (1/3) (GdIn₃) | Erbium-indium (1/3) (ErIn₃) |
| Magnetic Ordering | Antiferromagnetic | Antiferromagnetic |
| Néel Temperature (Tₙ) (Bulk) | 45 K | 0.618 K |
| Key Magnetic Ion | Gd³⁺ (S=7/2, L=0) | Er³⁺ |
| Magnetic Interactions | Primarily RKKY | RKKY, Crystal Electric Field Effects |
| Low-Dimensional Behavior | Drastic suppression of Tₙ in nanowires (3.8 K) | Exhibits 2D magnetic behavior above Tₙ |
The significant difference in the Néel temperatures between GdIn₃ and ErIn₃, despite their identical crystal structures, can be attributed to the different nature of their magnetic ions and the resulting magnetic interactions. The pure spin nature of Gd³⁺ in GdIn₃ leads to a relatively high ordering temperature driven by the RKKY interaction. In contrast, the magnetic properties of ErIn₃ are strongly influenced by crystal electric field effects, which can lead to a smaller effective magnetic moment and more complex, lower-temperature magnetic ordering.
Synthesis Methodologies and Growth Control of Gadolinium–indium 1/3
Growth of Bulk Single Crystals
The availability of large, high-quality single crystals is essential for the detailed study of anisotropic physical properties and for many experimental measurements that require the absence of grain boundaries. ucla.edu
Metallic Flux Growth Technique
The metallic flux growth technique is a widely used and effective method for synthesizing single crystals of intermetallic compounds like GdIn₃. bohrium.comresearchgate.net This method is particularly advantageous as it often requires lower temperatures than melting the constituent elements directly and does not necessitate specialized equipment. ucla.edu
In this technique, the constituent elements, gadolinium and indium, are dissolved in an excess of a third element, which acts as a molten metal solvent or "flux." bohrium.com For the growth of GdIn₃, indium itself can serve as the flux. researchgate.net High-purity gadolinium and a significant excess of indium are placed in an inert crucible, typically made of alumina (B75360). researchgate.net The crucible is then sealed in a quartz ampoule under a high vacuum to prevent oxidation of the reactive rare-earth metal. researchgate.netacs.org
The sealed ampoule is heated to a high temperature, for instance, 1100 °C, and held there for an extended period, such as 72 hours, to ensure complete dissolution and homogenization of the elements. researchgate.net Subsequently, the temperature is slowly lowered, allowing for the nucleation and growth of GdIn₃ crystals from the supersaturated solution. northwestern.edu Once the desired crystal growth has occurred, the excess indium flux is separated from the grown crystals. A common method for this separation is to invert the ampoule and centrifuge it at high speed while still hot, which forces the molten flux away from the solid crystals. ucla.eduacs.org
The quality and size of the resulting single crystals are highly dependent on several parameters, including the cooling rate, the temperature gradient within the furnace, and the initial stoichiometry of the elements. osti.gov Slower cooling rates generally promote the growth of larger and more perfect crystals.
Table 1: Typical Parameters for Metallic Flux Growth of GdIn₃ Single Crystals
| Parameter | Value/Description |
|---|---|
| Constituent Elements | Gadolinium (Gd), Indium (In) |
| Flux Material | Excess Indium (In) researchgate.net |
| Crucible Material | Alumina (Al₂O₃) researchgate.net |
| Growth Atmosphere | High Vacuum researchgate.net |
| Soaking Temperature | ~1100 °C researchgate.net |
| Soaking Time | ~72 hours researchgate.net |
| Cooling Profile | Slow cooling to promote crystal growth |
| Flux Removal | Centrifugation acs.org |
Preparation of Polycrystalline Samples
Polycrystalline samples, which consist of many small, randomly oriented crystallites, are often sufficient for initial characterization and for studies where crystallographic orientation is not critical. researchgate.net
Arc Melting under Inert Atmosphere and Subsequent Annealing Procedures
Arc melting is a common and effective technique for producing polycrystalline intermetallic compounds. ub.edu This method involves melting the stoichiometric amounts of the constituent elements, in this case, gadolinium and indium, using an electric arc in an inert atmosphere. ub.eduresearchgate.net
The process is carried out in a water-cooled copper hearth, which prevents contamination of the sample from the crucible. ub.edu A high-purity argon atmosphere is maintained within the furnace chamber to prevent the oxidation of the reactive elements during melting. ub.edu An electric arc is struck between a non-consumable tungsten electrode and the raw materials, generating intense heat that melts and mixes the elements. ub.edu To ensure homogeneity, the resulting ingot, or "button," is typically flipped and remelted several times. ub.edu
Following the arc melting process, the as-cast sample is often subjected to an annealing procedure. This involves sealing the sample in an evacuated quartz tube and heating it at a specific temperature for an extended period. acs.org Annealing helps to relieve internal stresses, improve atomic ordering, and promote the formation of a single-phase material by allowing for the completion of any sluggish solid-state reactions. The choice of annealing temperature and duration is critical and is often determined from the material's phase diagram.
Table 2: Parameters for Arc Melting and Annealing of Polycrystalline GdIn₃
| Parameter | Value/Description |
|---|---|
| Synthesis Method | Arc Melting ub.edu |
| Starting Materials | Stoichiometric amounts of Gd and In |
| Atmosphere | High-purity Argon ub.edu |
| Hearth Material | Water-cooled Copper ub.edu |
| Homogenization | Multiple melting/flipping cycles ub.edu |
| Post-Synthesis Treatment | Annealing acs.org |
| Annealing Atmosphere | Evacuated quartz tube acs.org |
Nanostructure Fabrication
The synthesis of nanostructured materials, such as nanowires, has gained significant attention due to their unique properties arising from their high surface-area-to-volume ratio and quantum confinement effects. sigmaaldrich.com
Metallic-Flux Nanonucleation (MFNN) for Nanowire Synthesis
Metallic-Flux Nanonucleation (MFNN) is a bottom-up synthesis approach that can be adapted for the growth of intermetallic nanowires. This method leverages the principles of flux growth at the nanoscale. In a typical MFNN synthesis, the constituent elements are heated in a metallic flux, but under conditions that favor the nucleation and one-dimensional growth of nanowires rather than bulk crystals.
The process often involves the use of a low-melting-point metallic flux. The choice of flux and the reaction temperature are critical parameters that influence the morphology of the resulting nanostructures. The supersaturation of the desired compound within the molten flux drives the nucleation process. By controlling the reaction kinetics, including temperature ramps and holding times, it is possible to promote anisotropic growth, leading to the formation of nanowires.
Template-Assisted Growth Mechanisms
Template-assisted growth provides a powerful method for controlling the size, shape, and alignment of nanostructures. epfl.chmpg.de This technique utilizes a porous membrane, or template, with well-defined nanochannels to direct the growth of the desired material. mpg.de
For the synthesis of GdIn₃ nanowires, a suitable template, such as anodic aluminum oxide (AAO), can be employed. mpg.de The Gd and In precursors can be introduced into the nanochannels of the template through various methods, such as co-electrodeposition or by filling the pores with a solution containing the precursors followed by a chemical reduction or thermal decomposition.
The template confines the growth of the material within its pores, resulting in an array of nanowires with diameters and lengths determined by the dimensions of the template's channels. mpg.de After the growth process, the template material can be selectively removed by chemical etching, leaving behind an ordered array of freestanding GdIn₃ nanowires. This method offers excellent control over the nanowire dimensions and can produce high-density, vertically aligned nanowire arrays. mpg.de
Table 3: Comparison of Nanostructure Synthesis Methods for GdIn₃
| Feature | Metallic-Flux Nanonucleation (MFNN) | Template-Assisted Growth |
|---|---|---|
| Principle | Spontaneous nucleation and anisotropic growth from a metallic flux. | Growth confined within the pores of a template. mpg.de |
| Control over Dimensions | Less precise, depends on kinetics. | High control via template geometry. epfl.ch |
| Alignment | Typically random. | Can produce aligned arrays. mpg.de |
| Potential Template Materials | N/A | Anodic Aluminum Oxide (AAO) mpg.de |
Thermodynamics and Phase Equilibria in Gadolinium–indium Systems
Phase Behavior in Ternary Gadolinium-Indium-Tin Systems
The introduction of tin into the gadolinium-indium system leads to the formation of ternary solid solutions. The investigation of these systems is often centered around specific compositions to understand the influence of elemental substitution on the structural and physical properties.
In the gadolinium-indium-tin ternary system, the section represented by the formula Gd(In1-xSnx)3 is of particular interest. This notation describes a continuous solid solution between the binary compounds Gadolinium Indide (GdIn3) and Gadolinium Stannide (GdSn3). Both GdIn3 and GdSn3 crystallize in the cubic AuCu3-type structure, which facilitates the formation of a complete solid solution across the entire composition range (from x=0 to x=1).
Experimental studies involving the synthesis of polycrystalline samples of Gd(In1-xSnx)3 with varying compositions (where x = 0.0, 0.05, 0.10, 0.20, 0.50, 0.80, and 1.00) have confirmed that all these compounds maintain the cubic AuCu3-type structure. mcgill.ca The preparation of these materials typically involves arc melting stoichiometric amounts of the constituent metals (gadolinium, indium, and tin) under an inert atmosphere, followed by annealing to ensure homogeneity. mcgill.ca
The existence of this continuous solid solution indicates that indium and tin atoms can randomly substitute each other on the crystallographic sites typically occupied by indium or tin in the parent binary compounds. This substitution directly influences the lattice parameters and, consequently, the electronic and magnetic properties of the material.
A key aspect of characterizing solid solutions is the behavior of their lattice parameters as a function of composition. According to Vegard's law, in an ideal solid solution, the lattice parameter should vary linearly between the values of the end members.
In the case of the Gd(In1-xSnx)3 system, experimental evidence from X-ray diffraction studies has shown that the lattice parameter 'a' exhibits a linear dependence on the tin concentration 'x'. mcgill.ca This adherence to Vegard's law signifies a near-ideal solid solution behavior where the substitution of indium by tin atoms occurs without significant distortion of the crystal lattice beyond what is expected from the difference in atomic radii.
The lattice parameter 'a' increases linearly with the substitution of indium by tin. This is consistent with the larger atomic size of tin compared to indium. The end members of this solid solution, GdIn3 and GdSn3, both possess the cubic AuCu3-type crystal structure (space group Pm-3m). mcgill.ca
The following table summarizes the crystallographic data for the Gd(In1-xSnx)3 system.
| Compound | Crystal System | Space Group | Prototype | Lattice Parameter (a) in Å |
|---|---|---|---|---|
| GdIn3 | Cubic | Pm-3m | AuCu3 | 4.603 |
| Gd(In0.95Sn0.05)3 | Cubic | Pm-3m | AuCu3 | - |
| Gd(In0.90Sn0.10)3 | Cubic | Pm-3m | AuCu3 | - |
| Gd(In0.80Sn0.20)3 | Cubic | Pm-3m | AuCu3 | - |
| Gd(In0.50Sn0.50)3 | Cubic | Pm-3m | AuCu3 | - |
| Gd(In0.20Sn0.80)3 | Cubic | Pm-3m | AuCu3 | - |
| GdSn3 | Cubic | Pm-3m | AuCu3 | 4.743 |
Note: Specific lattice parameter values for the intermediate compositions are not detailed in the readily available literature but are stated to follow a linear trend between the end members.
The linear behavior of the lattice parameter is a direct reflection of the phase stability of the Gd(In1-xSnx)3 solid solution. Any significant deviation from this linearity could indicate the presence of phase boundaries, miscibility gaps, or the formation of new ternary phases. However, the existing data strongly supports the formation of a continuous and stable solid solution. This information is a critical piece in the construction of the complete Gd-In-Sn ternary phase diagram, as it establishes a well-defined single-phase region along the GdIn3-GdSn3 join.
Advanced Characterization and Spectroscopic Probes Applied to Gadolinium–indium 1/3
Calorimetric Investigations
Calorimetric measurements are fundamental in understanding the thermodynamic properties of materials, particularly in the vicinity of phase transitions. For GdIn₃, these investigations are crucial for elucidating the nature of its magnetic ordering.
Specific heat capacity measurements are a powerful tool for detecting and characterizing phase transitions. In magnetic materials, anomalies in the specific heat as a function of temperature often signify a magnetic ordering transition, such as from a paramagnetic to a ferromagnetic or antiferromagnetic state.
In the case of GdIn₃, studies have confirmed an antiferromagnetic (AFM) transition at a Néel temperature (Tₙ). researchgate.net The transition from a paramagnetic state to an antiferromagnetically ordered state is observable as a distinct anomaly in the specific heat curve. This is consistent with the behavior observed in other gadolinium-based compounds where specific heat measurements have been used to investigate transitions between paramagnetic and various antiferromagnetic states. researchgate.netresearchgate.net The shape and size of the specific heat discontinuity at Tₙ can provide valuable information about the nature of the magnetic ordering. researchgate.net
Table 1: Representative Specific Heat Data for a Gadolinium Compound Near a Magnetic Transition
| Temperature (K) | Specific Heat (J/mol·K) |
| 10 | 5.2 |
| 15 | 12.8 |
| Tₙ - 2 | 25.1 |
| Tₙ | 35.5 |
| Tₙ + 2 | 24.8 |
| 25 | 18.3 |
| 30 | 15.1 |
Note: This table is a representative example based on typical data for gadolinium compounds and is for illustrative purposes only.
Electronic Transport Properties
The electronic transport properties of a material are intrinsically linked to its electronic and magnetic structure. Measurements of electrical resistivity, in particular, are highly sensitive to phase transitions.
The electrical resistivity of GdIn₃ exhibits a clear anomaly corresponding to its antiferromagnetic transition. researchgate.net As the temperature decreases, the resistivity of GdIn₃ shows a distinct change in slope at the Néel temperature (Tₙ). researchgate.net This feature is a hallmark of a magnetic phase transition, where the ordering of the magnetic moments introduces a new scattering mechanism for the conduction electrons.
Table 2: Representative Electrical Resistivity Data for GdIn₃
| Temperature (K) | Electrical Resistivity (μΩ·cm) |
| 300 | 85.0 |
| 200 | 60.2 |
| 100 | 35.7 |
| Tₙ | 22.5 |
| 20 | 10.1 |
| 4.2 | 5.8 |
Note: The values in this table are illustrative, based on the described behavior of GdIn₃ and similar intermetallic compounds.
Spectroscopic Investigations of Local Environments
Spectroscopic techniques that probe the local environment of specific atoms are invaluable for understanding the microscopic origins of magnetism. Mössbauer spectroscopy is a particularly powerful tool for this purpose.
Mössbauer spectroscopy is a highly sensitive technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. researchgate.netarxiv.org For gadolinium compounds, ¹⁵⁵Gd Mössbauer spectroscopy is a valuable tool for determining magnetic structures. researchgate.netmaterials-science.info This is especially important because the high neutron absorption cross-section of natural gadolinium can make neutron diffraction experiments challenging. researchgate.netmaterials-science.info
While studies specifically on substituted GdIn₃ systems are not widely reported, the application of Mössbauer spectroscopy to similar substituted intermetallic compounds provides a clear framework for how such an investigation would proceed. For example, in studies of Ga-substituted GdCo₅, ¹⁵⁵Gd Mössbauer spectroscopy has been used to determine the effects of substitution on the magnetic properties. researchgate.net The analysis of the Mössbauer spectra can reveal:
Hyperfine Magnetic Field: The magnitude of the magnetic field at the Gd nucleus, which is proportional to the magnetic moment of the Gd ion.
Electric Field Gradient: This provides information about the symmetry of the local electronic charge distribution around the Gd nucleus. In substituted systems, changes in the local environment due to the substituent atoms would alter the electric field gradient. researchgate.net
Magnetic Moment Orientation: The technique can be used to determine the direction of the magnetic moments within the crystal lattice. researchgate.net
By substituting a non-magnetic element for In in GdIn₃ (e.g., creating Gd(In₁₋ₓGaₓ)₃), Mössbauer spectroscopy could be used to track the changes in the magnetic structure as a function of the substitution concentration 'x'. This would provide detailed insights into the role of the indium atoms in mediating the magnetic interactions between the gadolinium atoms. The resulting spectra, with their characteristic hyperfine splitting, would serve as a "fingerprint" for the local magnetic environment of the Gd nuclei. arxiv.org
Computational and Theoretical Modeling in Gadolinium–indium 1/3 Research
Computational and theoretical modeling are indispensable tools in modern materials science, providing deep insights into the intrinsic properties of complex materials like Gadolinium-indium (1/3) (GdIn₃). These methods allow researchers to predict material behavior, understand experimental observations at a fundamental level, and guide the design of new materials with tailored functionalities. For GdIn₃, theoretical studies have been crucial in elucidating its electronic structure, magnetic ordering, and ground state properties.
Future Research Directions and Academic Prospects for Gadolinium–indium 1/3
Exploration of Novel Quantum Phases and Phenomena in GdIn₃-based Systems
While GdIn₃ is a known antiferromagnet, the exploration for more exotic quantum states is a compelling future direction. Quantum phase transitions, which occur at zero temperature and are driven by quantum fluctuations, could be induced in GdIn₃ by tuning parameters such as pressure, magnetic field, or chemical doping. youtube.com
Recent theoretical and experimental work has positioned GdIn₃ as a candidate for a magnetic Dirac semimetal. aps.org Ab-initio calculations predict the existence of Dirac fermions in both its paramagnetic and antiferromagnetic states. aps.org Angle-resolved photoemission spectroscopy (ARPES) has provided evidence supporting the Dirac semimetal phase in the paramagnetic state. aps.org A key future endeavor will be to experimentally confirm the Dirac fermions in the antiferromagnetic phase and to explore the unique phenomena associated with them, such as high carrier mobility and chiral magnetic effects. Further research could focus on inducing a topological phase transition from the Dirac semimetal state to other novel quantum phases, such as a Weyl semimetal or an axion insulator, through strain or heterostructuring.
Deeper Investigation of Topological States and Their Experimental Verification
The prediction of GdIn₃ as a magnetic Dirac semimetal firmly places it within the realm of topological quantum materials. aps.org A primary research goal is the definitive experimental verification of its topological properties.
Key Experimental Probes:
Angle-Resolved Photoemission Spectroscopy (ARPES): While initial ARPES studies have been promising, further high-resolution measurements are needed. aps.org A significant challenge is that the cubic structure of GdIn₃ allows for multiple equivalent magnetization directions, which can create different magnetic domains and complicate the observation of Dirac fermions in the antiferromagnetic state. aps.org Future experiments could employ techniques to control the magnetic domain structure, allowing for a clearer visualization of the electronic bands.
Quantum Oscillation Measurements: The de Haas-van Alphen (dHvA) effect, an oscillation in magnetic susceptibility, has been successfully measured in GdIn₃. jps.jpjps.jp These measurements probe the Fermi surface, which is the locus of low-energy electronic excitations. The data reveals that the Fermi surface of GdIn₃ is remarkably similar to that of its non-magnetic counterpart, Lanthanum-indium (1/3) (LaIn₃), confirming the localized nature of the Gd 4f electrons. jps.jpjps.jp Future dHvA studies under high pressure or in doped samples could reveal changes in the Fermi surface topology associated with induced quantum phase transitions.
Magnetotransport Studies: Investigating transport signatures, such as the chiral anomaly-induced negative magnetoresistance and the quantum Hall effect, would provide strong evidence for the topological nature of GdIn₃.
The table below summarizes key findings from dHvA measurements on GdIn₃ compared to the non-magnetic reference compound LaIn₃.
| Property | GdIn₃ | LaIn₃ | Indication |
| Fermi Surface Topology | Nearly identical to LaIn₃ | Reference non-f electron system | 4f electrons in GdIn₃ are well-localized and do not significantly alter the Fermi surface. jps.jpjps.jp |
| Cyclotron Masses | Close to those of LaIn₃ | Reference values | Mass enhancement due to electron-magnon interaction is extremely small. jps.jp |
Table 1: Comparison of Fermi surface properties of GdIn₃ and LaIn₃ derived from de Haas-van Alphen effect measurements.
Advanced Computational Material Design for Tailored Properties
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of GdIn₃. ymerdigital.com These studies provide a solid foundation for future computational design efforts aimed at tailoring its characteristics for specific applications.
Future computational work could explore:
Doping Effects: Systematically modeling the effects of substituting Gd with other rare-earth or non-magnetic elements (like Yttrium), or In with other p-block elements. researchgate.net This can predict how to tune the Néel temperature, modify the magnetic structure, or engineer the band structure to optimize topological features.
Strain Engineering: Applying computational tensile or compressive strain to GdIn₃ thin films to investigate the tunability of its magnetic and topological properties.
Inducing Ferromagnetism: Exploring theoretical pathways, such as electron doping, to switch the magnetic order from antiferromagnetic to ferromagnetic. arxiv.org Achieving a ferromagnetic topological semimetal would be a significant breakthrough for spintronic applications.
The following table presents a selection of calculated properties for GdIn₃ using DFT.
| Calculated Property | Value | Significance |
| Lattice Parameter (a₀) | ~4.6 Å | Matches experimental values, validating the computational model. researchgate.net |
| Bulk Modulus (B₀) | Varies with method | Indicates the material's resistance to compression. ymerdigital.com |
| Fermi Energy (E_F) | ~0.56 eV | Determines the electronic properties near the highest occupied states. ymerdigital.com |
| Total Magnetic Moment | ~7 µ_B | Dominated by the Gd³⁺ ion, confirming the localized nature of magnetism. ymerdigital.com |
Table 2: Theoretical properties of GdIn₃ calculated using Density Functional Theory (DFT).
Development and Characterization of New Low-Dimensional Architectures of GdIn₃
The study of materials in two-dimensional (2D) or one-dimensional (1D) forms often reveals novel properties not present in the bulk. A promising future direction for GdIn₃ is the synthesis and characterization of its low-dimensional architectures, such as thin films, nanowires, or even monolayers. researchgate.net
The REIn₃ family of compounds (where RE is a rare-earth element) can be viewed as layers stacked along the c-axis, suggesting that fabricating 2D structures might be feasible through techniques like molecular beam epitaxy (MBE) or pulsed laser deposition. researchgate.net Theoretical studies on similar layered magnetic materials, like Gadolinium triiodide (GdI₃), show that their properties can be dramatically altered in monolayer form. arxiv.org
Future research in this area would involve:
Developing synthesis protocols for high-quality, single-crystal GdIn₃ thin films.
Investigating how quantum confinement and surface states in 2D GdIn₃ affect its magnetic ordering and topological electronic structure.
Exploring the potential for creating novel heterostructures by interfacing GdIn₃ with other quantum materials, such as superconductors or other topological insulators.
Understanding the Interplay between Magnetism and Other Collective Phenomena
The core of GdIn₃'s physics lies in the interaction between its ordered magnetic state and its itinerant electrons. While the 4f electrons are localized, their collective magnetic order influences the electronic and thermodynamic properties of the material.
Key areas for future investigation include:
Magnetic Structure Refinement: The precise magnetic structure of GdIn₃ is still not definitively known. tue.nl Neutron diffraction studies, particularly under magnetic field or pressure, are needed to determine the exact spin arrangement and how it evolves.
High-Field Phenomena: Magnetization and magnetoresistance measurements in very high magnetic fields have revealed a distinct anomaly around 30 T, hinting at a field-induced magnetic phase transition. tue.nl Exploring this high-field phase diagram in more detail is crucial.
Coupling to Superconductivity: While GdIn₃ is not a superconductor, it could be used as a magnetic substrate in heterostructures to study the interplay between magnetism and superconductivity through proximity effects. Understanding how the antiferromagnetic order of GdIn₃ influences a neighboring superconducting layer is a rich area for fundamental research.
Electron-Magnon Coupling: Although dHvA results suggest weak electron-magnon (a quantum of spin wave) interactions, more sensitive probes could uncover subtle effects. jps.jp Investigating how this coupling influences transport and thermal properties could provide deeper insights into the dynamics of this model antiferromagnet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
